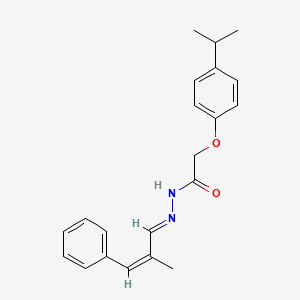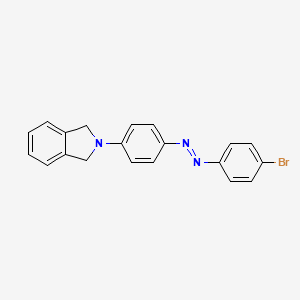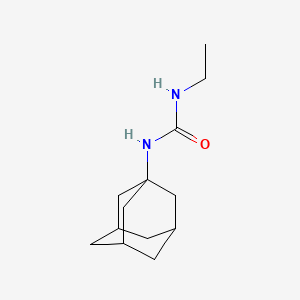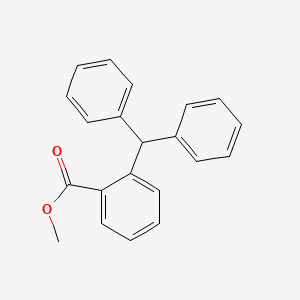
2-Acetylpyridine phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-pyridinyl)-1-ethanone N-phenylhydrazone is a hydrazone derivative formed by the condensation of 1-(2-pyridinyl)-1-ethanone with N-phenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. These compounds are known for their versatility in organic synthesis and their applications in various fields, including materials science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone can be synthesized through the condensation reaction between 1-(2-pyridinyl)-1-ethanone and N-phenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the hydrazone product precipitates out .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazones and related derivatives.
Scientific Research Applications
1-(2-pyridinyl)-1-ethanone N-phenylhydrazone has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as intermediates in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone involves its interaction with molecular targets through the hydrazone functional group. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone group can undergo tautomerization, leading to different reactive species that can interact with biological molecules .
Comparison with Similar Compounds
- 1-(2-pyridinyl)-1-ethanone N-methylhydrazone
- 1-(2-pyridinyl)-1-ethanone N-ethylhydrazone
- 1-(2-pyridinyl)-1-ethanone N-benzylhydrazone
Uniqueness: 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
CAS No. |
7734-05-6 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethylideneamino)aniline |
InChI |
InChI=1S/C13H13N3/c1-11(13-9-5-6-10-14-13)15-16-12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI Key |
IAHWYHYXNQDZNV-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




-lambda~5~-bismuthane](/img/structure/B11939637.png)





![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)




![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)
